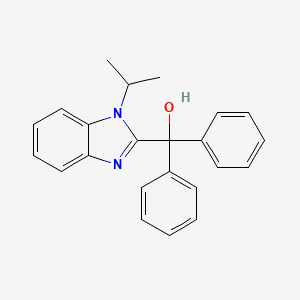
(1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol, also known as IBDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBDM is a white crystalline powder that has a molecular formula of C25H23N2O and a molecular weight of 369.46 g/mol.
作用機序
The exact mechanism of action of (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been shown to bind to heavy metals, which may contribute to its use as a fluorescent probe for the detection of heavy metals in water.
Biochemical and Physiological Effects:
(1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been shown to have a low toxicity profile, with studies demonstrating that it does not cause significant adverse effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol.
実験室実験の利点と制限
One of the main advantages of (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol is its versatility, as it can be used in a variety of applications, including medicinal chemistry, material science, and environmental science. Additionally, (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol is its limited solubility in water, which may make it difficult to use in certain applications.
将来の方向性
There are several future directions for research on (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol. In medicinal chemistry, further studies are needed to fully understand the antitumor and anti-inflammatory properties of (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol, as well as its potential use in the treatment of other diseases. In material science, further studies are needed to investigate the use of (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol in the development of organic electronics and photovoltaic devices. In environmental science, further studies are needed to investigate the use of (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol as a fluorescent probe for the detection of heavy metals in water, as well as its potential use in other environmental applications. Overall, (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has shown significant potential in various fields, and further research is needed to fully understand its properties and applications.
合成法
(1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol can be synthesized through a multistep process starting with the reaction of 2-aminobenzimidazole with benzaldehyde to form 2-(benzylideneamino)benzimidazole. This intermediate compound is then reacted with isopropyl magnesium chloride and diphenylmethanol to yield (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol.
科学的研究の応用
(1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models. In material science, (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been investigated for its potential use in the development of organic electronics and photovoltaic devices. In environmental science, (1-isopropyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.
特性
IUPAC Name |
diphenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17(2)25-21-16-10-9-15-20(21)24-22(25)23(26,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTPVZRVAHFGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diphenyl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)

![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)



![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)